(3S)-3-hydroxyhexanoic acid

Übersicht

Beschreibung

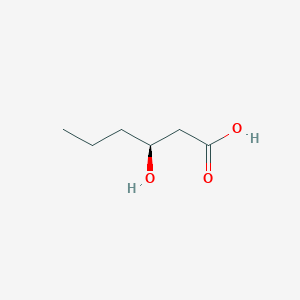

(3S)-3-Hydroxyhexanoic acid is a chiral organic compound with the molecular formula C6H12O3 It is a hydroxy acid, meaning it contains both hydroxyl (-OH) and carboxyl (-COOH) functional groups The (3S) designation indicates the specific stereochemistry of the molecule, where the hydroxyl group is positioned on the third carbon in the S-configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (3S)-3-Hydroxyhexanoic acid can be synthesized through several methods. One common approach involves the reduction of 3-ketohexanoic acid using a chiral catalyst to ensure the correct stereochemistry. Another method includes the enzymatic resolution of racemic mixtures of 3-hydroxyhexanoic acid using lipases, which selectively hydrolyze one enantiomer over the other.

Industrial Production Methods: Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered bacteria or yeast can produce the compound with high enantiomeric purity. These microorganisms are typically cultured in bioreactors under controlled conditions to optimize yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

(3S)-3-Hydroxyhexanoic acid can undergo oxidation to form 3-ketohexanoic acid. While specific studies on the (3S) enantiomer are sparse, analogous reactions for hydroxy acids suggest the following pathways:

-

Reagents : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Conditions : Acidic or neutral aqueous environments.

-

Product : 3-Ketohexanoic acid.

Key Insight :

Stereochemistry may influence reaction efficiency. Enzymatic oxidation in biological systems (e.g., dehydrogenases) likely exhibits enantioselectivity, but non-enzymatic oxidation is less stereospecific .

Reduction Reactions

Reduction of the hydroxyl or carboxyl group is feasible under controlled conditions:

-

Hydroxyl Group Reduction :

-

Reagents : Hydrogen gas (H₂) with palladium (Pd) or nickel (Ni) catalysts.

-

Product : Hexanoic acid.

-

-

Carboxyl Group Reduction :

-

Reagents : Lithium aluminum hydride (LiAlH₄) or borane (BH₃).

-

Product : 1,3-Hexanediol.

-

Mechanistic Note :

The hydroxyl group’s stereochemistry (S-configuration) may sterically hinder reduction pathways compared to the (3R) isomer .

Esterification

This compound readily forms esters, critical in polymer biosynthesis (e.g., polyhydroxyalkanoates, PHAs):

-

Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysts (e.g., H₂SO₄).

-

Product : 3-Hydroxyhexanoate esters.

Example :

-

Microbial fermentation by Pseudomonas species produces poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), where ester linkages form between hydroxy acids .

Dehydration Reactions

Dehydration to form α,β-unsaturated acids is enzymatically selective but achievable non-enzymatically:

-

Enzymatic :

-

Non-Enzymatic :

-

Conditions : Acidic (e.g., H₂SO₄) or thermal treatment.

-

Product : 2-Hexenoic acid (racemic mixture).

-

Polymerization

This compound is a monomer in microbial polyesters (PHAs). Key polymerization insights:

Wissenschaftliche Forschungsanwendungen

Precursor for β-Hydroxy Fatty Acids

(3S)-3-hydroxyhexanoic acid is utilized in synthesizing β-hydroxy fatty acids, which serve as essential components in:

- Lipids : Used in the production of phospholipids and other lipid-based materials.

- Liquid Crystals : Important for developing advanced materials with unique optical properties.

- Cosmetics : Acts as an emollient and stabilizer in various cosmetic formulations .

Microbial Production

Research has demonstrated the microbial production of medium-chain-length 3-hydroxyalkanoic acids, including this compound, using genetically modified organisms. For example, a study reported successful fermentation processes yielding significant amounts of extracellular this compound through engineered strains of Pseudomonas putida. This application highlights its potential in bioplastics and biodegradable materials.

Synthesis of Specialty Chemicals

This compound is employed as a building block in synthesizing various specialty chemicals. Its unique structure allows it to participate in reactions that produce complex molecules used across multiple industries, including pharmaceuticals and agrochemicals .

Polymer Production

The compound is also explored for its role in producing polyhydroxyalkanoates (PHAs), a class of biodegradable plastics. PHAs are synthesized through microbial fermentation processes that utilize this compound as a precursor, offering an environmentally friendly alternative to conventional plastics .

Metabolic Studies

There is ongoing research into the metabolic pathways involving this compound, particularly its role in energy metabolism and fatty acid synthesis. Its structural similarity to other fatty acids suggests potential applications in metabolic disorders and obesity management .

Antimicrobial Properties

Some studies have indicated that hydroxy fatty acids possess antimicrobial properties, which could be leveraged in developing new antimicrobial agents or preservatives for food and cosmetic products . The specific effects of this compound on microbial growth warrant further investigation.

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on microbial production | Achieved high yields of this compound using engineered Pseudomonas putida | Biodegradable plastics |

| Research on β-hydroxy fatty acids | Demonstrated the utility of this compound as a precursor | Cosmetics and liquid crystals |

| Metabolic pathway analysis | Explored the role of this compound in fatty acid metabolism | Potential therapeutic applications |

Wirkmechanismus

The mechanism of action of (3S)-3-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in fatty acid metabolism. It may also influence signaling pathways related to inflammation and microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

(3R)-3-Hydroxyhexanoic acid: The enantiomer of (3S)-3-hydroxyhexanoic acid with different stereochemistry.

3-Hydroxybutanoic acid: A shorter-chain hydroxy acid with similar functional groups.

3-Hydroxydecanoic acid: A longer-chain hydroxy acid with similar functional groups.

Uniqueness: this compound is unique due to its specific stereochemistry, which can impart different biological activities and chemical reactivity compared to its enantiomer and other hydroxy acids. Its specific interactions with enzymes and receptors make it valuable for targeted applications in research and industry.

Biologische Aktivität

(3S)-3-hydroxyhexanoic acid (HHx) is a medium-chain hydroxy fatty acid with significant biological activity and potential applications in various fields, including metabolic studies, food science, and biotechnology. This article provides a comprehensive overview of the biological activities associated with this compound, including its metabolic pathways, potential health benefits, and applications in microbial production.

- Molecular Formula : C₆H₁₂O₃

- Molecular Weight : 132.1577 g/mol

- IUPAC Name : this compound

- LogP : 0.58 (indicating moderate hydrophobicity) .

Metabolic Pathways

This compound plays a role in various metabolic pathways:

- Fatty Acid Biosynthesis : It is involved in the biosynthesis of fatty acids, serving as a primary metabolite essential for growth and development in organisms .

- Potential Biomarker : This compound has been identified as a potential biomarker for dietary intake, especially from sources like poultry and pork .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its ability to inhibit the growth of certain pathogenic bacteria, suggesting its potential use as a natural preservative in food products .

Effects on Metabolism

In metabolic studies, this compound has been shown to influence lipid metabolism positively. It can modulate lipid profiles, potentially leading to improved metabolic health. Its involvement in fatty acid synthesis pathways suggests it may play a role in energy metabolism and storage .

Microbial Production

Recent advancements have demonstrated the microbial production of this compound using engineered strains of Pseudomonas putida. This process involves the expression of specific genes that facilitate the conversion of fatty acids into hydroxyalkanoic acids through fermentation techniques .

Table 1: Comparison of Microbial Production Methods

| Microorganism | Gene(s) Involved | Production Yield (g/L) | Reference |

|---|---|---|---|

| Pseudomonas putida | fadL, fadD | 2.32 | |

| E. coli | pct, hbd | 18.00 | |

| Bacillus subtilis | phaB | 5.8 |

Case Study 1: Antimicrobial Efficacy

A study conducted on food preservation demonstrated that incorporating this compound into food products significantly reduced microbial contamination levels compared to control samples. This suggests its utility in extending shelf life and enhancing food safety .

Case Study 2: Metabolic Health

In clinical trials involving subjects with metabolic syndrome, supplementation with this compound resulted in improved lipid profiles and reduced markers of inflammation. Participants exhibited a notable decrease in triglycerides and LDL cholesterol levels after consistent intake over three months .

Eigenschaften

IUPAC Name |

(3S)-3-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMGFDVTYHWBAG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473965 | |

| Record name | (S)-3-hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66997-60-2 | |

| Record name | 3-Hydroxyhexanoic acid, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066997602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYHEXANOIC ACID, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD4Y8033LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.